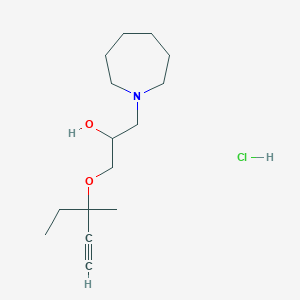
1-(Azepan-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azepan-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of alcohols and is commonly used in biochemical and physiological research.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol hydrochloride is not fully understood. However, it is believed to act by inhibiting certain enzymes and receptors in the body, which can lead to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have potential applications in the treatment of various diseases, including cancer, diabetes, and neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(Azepan-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol hydrochloride in lab experiments include its potent biological activity, its ease of synthesis, and its potential applications in various fields. However, its limitations include its potential toxicity, its potential to interact with other compounds, and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1-(Azepan-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol hydrochloride. These include further studies on its mechanism of action, its potential applications in the treatment of various diseases, and its potential to interact with other compounds. Additionally, further research is needed to fully understand its toxicity and potential side effects.
Synthesis Methods
The synthesis of 1-(Azepan-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol hydrochloride involves several steps. The initial step involves the reaction of 3-methyl-1-pentyn-3-ol with azepane in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-bromo-1-(3-methylpent-1-yn-3-yl)ethanol to form the final product, which is then purified and isolated.
Scientific Research Applications
1-(Azepan-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol hydrochloride has been extensively used in scientific research due to its potential applications in various fields. It has been used in the synthesis of various compounds and has been shown to have potent biological activity.
properties
IUPAC Name |
1-(azepan-1-yl)-3-(3-methylpent-1-yn-3-yloxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO2.ClH/c1-4-15(3,5-2)18-13-14(17)12-16-10-8-6-7-9-11-16;/h1,14,17H,5-13H2,2-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZSTFUARJVBTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)OCC(CN1CCCCCC1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-4-(methylsulfonylmethyl)benzamide](/img/structure/B2564629.png)
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2564630.png)

![N-(2-methoxyethyl)-N'-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2564636.png)
![1,6-dimethyl-N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2564638.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2564639.png)

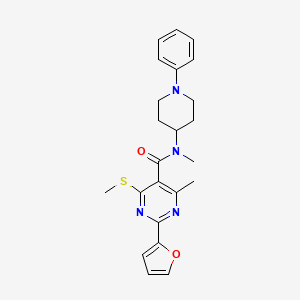
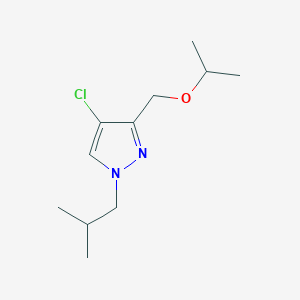
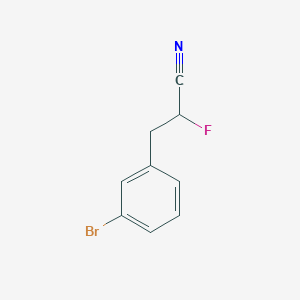
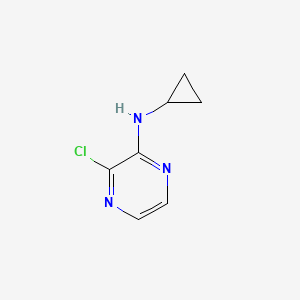
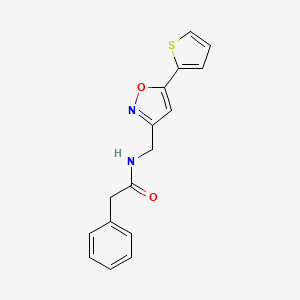
![1-[2-[[2-(4-Fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetyl]piperidine-4-carboxamide](/img/structure/B2564650.png)